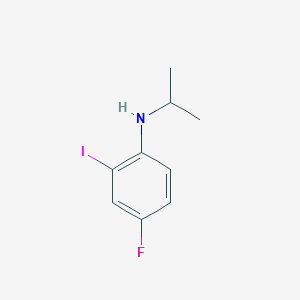
4-fluoro-2-iodo-N-(propan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-2-iodo-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11FIN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and iodine atoms at the 4 and 2 positions, respectively, and an isopropyl group is attached to the nitrogen atom. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-iodo-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the iodination of 4-fluoroaniline followed by alkylation with isopropyl halides. The iodination reaction typically uses iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The alkylation step can be performed using isopropyl bromide or isopropyl chloride in the presence of a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
4-fluoro-2-iodo-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. These reactions typically use palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide, potassium fluoride, and organolithium compounds are used under conditions such as reflux in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
科学的研究の応用
4-fluoro-2-iodo-N-(propan-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Utilized in the synthesis of polymers and advanced materials with unique properties, such as conductivity or fluorescence.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用機序
The mechanism of action of 4-fluoro-2-iodo-N-(propan-2-yl)aniline depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity.
類似化合物との比較
4-fluoro-2-iodo-N-(propan-2-yl)aniline can be compared with other similar compounds, such as:
4-fluoro-N-(propan-2-yl)aniline: Lacks the iodine atom, which may result in different reactivity and applications.
2-iodo-N-(propan-2-yl)aniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-fluoro-2-chloro-N-(propan-2-yl)aniline: Chlorine substitution instead of iodine, leading to different chemical behavior and applications.
The uniqueness of this compound lies in the combination of fluorine and iodine substitutions, which impart distinct electronic and steric properties, making it valuable in specific synthetic and research applications.
特性
分子式 |
C9H11FIN |
|---|---|
分子量 |
279.09 g/mol |
IUPAC名 |
4-fluoro-2-iodo-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11FIN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
InChIキー |
BMTJGYRGHHADCT-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(C=C(C=C1)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13252721.png)
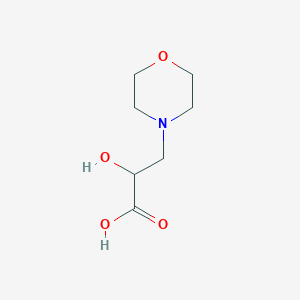
![Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine](/img/structure/B13252731.png)
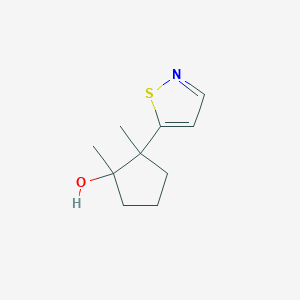
![tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate](/img/structure/B13252749.png)
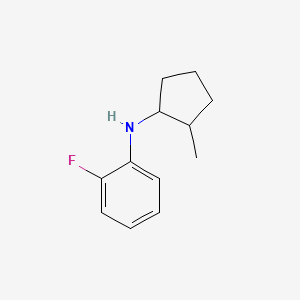
![7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B13252762.png)
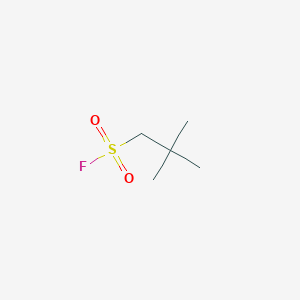
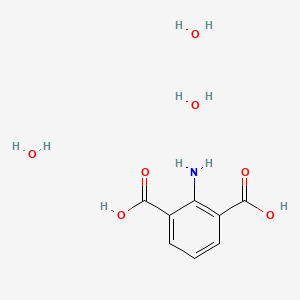
![[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13252781.png)
![2-[(Tert-butylsulfanyl)methyl]piperidine](/img/structure/B13252784.png)

![Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate](/img/structure/B13252793.png)
![1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13252797.png)
